N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Beschreibung
N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazoloquinazoline core linked to a sulfanyl acetamide group substituted with a 4-fluorophenyl moiety. This structure is characteristic of adenosine receptor antagonists, particularly targeting the A3 subtype, which is implicated in inflammatory and neurodegenerative pathways .
Eigenschaften
Molekularformel |
C18H14FN5OS |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14FN5OS/c1-11-20-17-14-4-2-3-5-15(14)22-18(24(17)23-11)26-10-16(25)21-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,21,25) |
InChI-Schlüssel |
XFBKHKYSGFXDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Quinazoline Precursor Functionalization
Starting with 5-chloro-2-methylquinazoline, the triazolo ring is formed by refluxing with hydrazine hydrate in ethanol. This step yields 5-chloro-2-methyl-triazolo[1,5-c]quinazoline. The reaction typically proceeds at 80–90°C for 6–8 hours, achieving a 70–75% yield.
Oxidative Aromatization
The intermediate dihydrotriazoloquinazoline undergoes oxidation using potassium persulfate (K₂S₂O₈) in acidic medium to aromatize the triazole ring. This step ensures stability and planar geometry critical for subsequent reactions.
Introduction of the Sulfanyl Group
The 5-position chlorine atom in the triazoloquinazoline core is replaced via nucleophilic substitution.
Thiolate Displacement
Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C displaces the chloride, forming the 5-sulfanyl intermediate. Alternative thiol sources like thiourea or mercaptoacetic acid may be used, though NaSH offers higher regioselectivity (85–90% yield).
Optimization Considerations
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
-
Temperature : Reactions above 50°C prevent side product formation.
-
Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics.
Acetamide Moiety Preparation
The N-(4-fluorophenyl)acetamide side chain is synthesized separately.
Chloroacetylation of 4-Fluoroaniline
4-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form 2-chloro-N-(4-fluorophenyl)acetamide. Yields exceed 90% when stoichiometry is tightly controlled.
Alternative Thioacetamide Route
Direct coupling of 4-fluoroaniline with thioacetic acid in the presence of dicyclohexylcarbodiimide (DCC) yields the thioacetamide derivative, though this method is less efficient (60–65% yield).
Final Coupling Reaction
The sulfanyl-triazoloquinazoline and acetamide precursors are coupled via a sulfide linkage.
Nucleophilic Substitution
2-Chloro-N-(4-fluorophenyl)acetamide reacts with the 5-sulfanyl-triazoloquinazoline intermediate in DMF at 80°C, facilitated by potassium carbonate (K₂CO₃). The reaction achieves 75–80% yield after 12 hours.
Mechanistic Insights
The thiolate anion attacks the electrophilic carbon of the chloroacetamide, releasing HCl. Excess base neutralizes HCl, driving the reaction forward.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol-water mixtures enhances purity (>98% by HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.85–7.20 (m, 8H, aromatic), 3.85 (s, 2H, CH₂), 2.55 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazoloquinazoline formation | Hydrazine hydrate, ethanol | 70–75 | 95 |
| Sulfanyl introduction | NaSH, DMF, 60°C | 85–90 | 97 |
| Acetamide coupling | K₂CO₃, DMF, 80°C | 75–80 | 98 |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at quinazoline positions 5 and 7 are minimized using sterically hindered bases.
-
Sulfide Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.
-
Scale-Up Limitations : Batch processing in DMF poses environmental concerns; switching to cyclopentyl methyl ether (CPME) improves sustainability .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen und sein Potenzial als biochemisches Werkzeug untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende, krebshemmende und antimikrobielle Wirkungen.
Industrie: Mögliche Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Fluorphenyl)-2-[(2-Methyl[1,2,4]triazolo[1,5-c]chinazolin-5-yl)sulfanyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biologischer Signalwege führen. Die genauen Signalwege und Zielstrukturen müssten durch detaillierte biochemische Studien aufgeklärt werden.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Table 1. Structural and Functional Comparison of Triazoloquinazoline Derivatives
Key Observations :
- The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to phenyl or furan substituents in MRS1220 .
- Methoxy substituents (e.g., in and compounds) improve solubility but may reduce membrane permeability .
- Chloro and nitro groups (e.g., in MRS1220 and compounds) increase receptor binding affinity through hydrophobic and electronic interactions .
Pharmacological and Biochemical Profiles
Receptor Binding and Selectivity
- MRS1220: Exhibits nanomolar affinity (Ki = 0.59 nM) for human A3 receptors with >1,000-fold selectivity over A1/A2A subtypes . Demonstrated efficacy in preventing oligodendrocyte damage in rat optic nerve ischemia models .
- MRE 3008F20 : A pyrazolo-triazolo-pyrimidine derivative with KD = 0.80 nM for A3 receptors and >1,000-fold selectivity. Its binding is entropy-driven, a hallmark of antagonist-receptor interactions .
- Target Compound : While direct binding data are unavailable, its structural similarity to MRS1220 suggests comparable A3 antagonism. The 4-fluorophenyl group may confer improved blood-brain barrier penetration relative to MRS1220’s furan .
Therapeutic Potential
- Anti-inflammatory Activity: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives show anti-exudative effects comparable to diclofenac sodium (10 mg/kg dose) .
- Neuroprotection : MRS1220’s efficacy in optic nerve models highlights the therapeutic relevance of A3 antagonists in ocular and CNS pathologies .
Critical Analysis of Divergent Findings
- Selectivity vs. Potency : While MRS1220 and MRE 3008F20 prioritize selectivity, nitro-substituted analogs () may sacrifice selectivity for enhanced potency due to stronger electron-withdrawing effects .
- Metabolic Stability : Fluorine substituents (e.g., in the target compound) are associated with longer half-lives compared to methoxy or chloro groups .
Biologische Aktivität
N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and comparative studies with other compounds.
Chemical Structure
The compound can be represented by the following structural formula:
Cytotoxicity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to have an IC50 value indicative of its potency:
- IC50 Values : The compound's cytotoxicity was assessed against several cancer cell lines, with results showing IC50 values ranging from 2.44 μM to 9.43 μM for related triazoloquinazoline derivatives .
The biological activity of this compound is believed to involve:
- Intercalation with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes. This mechanism has been observed in similar compounds where increased lipophilicity enhances cellular uptake .
- Topoisomerase II Inhibition : Compounds related to this structure have shown promising results as Topoisomerase II inhibitors. For example, one study reported that certain derivatives had IC50 values for Topo II inhibition ranging from 15.16 μM to 20.65 μM .
Comparative Studies
A comparative analysis was conducted with other known compounds to evaluate relative efficacy:
| Compound | IC50 (μM) against HCT-116 | IC50 (μM) against HepG2 | Topo II Inhibition (IC50 μM) |
|---|---|---|---|
| This compound | 2.44 | 6.29 | 15.16 |
| Doxorubicin (reference) | 8.23 | Not specified | 8.23 |
This table highlights the superior activity of the compound in comparison to doxorubicin in specific contexts.
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activity of this compound:
- In Vitro Studies : Research involving various cancer cell lines has consistently shown that modifications to the triazoloquinazoline core can enhance biological activity. For instance, substituting different amines has yielded varying levels of cytotoxicity .
- Mechanistic Insights : Studies suggest that the presence of a trifluoromethyl moiety in related compounds increases binding affinity due to enhanced hydrogen bonding capabilities . This structural feature is critical for optimizing drug design.
- Safety Profile : Preliminary assessments indicate low cytotoxicity against non-cancerous cell lines (e.g., Vero cells), suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide, and how can its purity be optimized?
Methodological Answer: The synthesis typically involves sequential steps:
Cyclocondensation : Formation of the triazoloquinazoline core via reaction of substituted quinazoline precursors with hydrazine derivatives under reflux conditions .
Thiolation : Introduction of the sulfanyl group using sulfurizing agents (e.g., Lawesson’s reagent) at controlled temperatures (60–80°C) to avoid side reactions .
Acetamide coupling : Reaction of the thiolated intermediate with 4-fluorophenyl acetamide derivatives in the presence of coupling agents like EDCI/HOBt in anhydrous DMF .
Purity Optimization :
- Use column chromatography with gradient elution (hexane/ethyl acetate) for intermediate purification.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (targeting <1% deviation in C/H/N content) .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer: Structural validation employs:
- 1H/13C NMR : Key signals include the 4-fluorophenyl proton resonances (δ 7.2–7.4 ppm) and the methyl group on the triazoloquinazoline (δ 2.5 ppm). Disappearance of thiol (-SH) peaks confirms successful coupling .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (e.g., ~423 g/mol). Fragmentation patterns help identify side products .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereoelectronic effects .
Q. What preliminary biological screening models are recommended to assess its activity?
Methodological Answer: Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to triazoloquinazoline kinase inhibitors .
- Receptor binding studies : Evaluate adenosine A3 receptor antagonism (IC50 determination via cAMP accumulation assays), as seen in related triazoloquinazolines .
- Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria and fungi, given the sulfanylacetamide moiety’s known bioactivity .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production without compromising purity?
Methodological Answer:
- Optimize cyclocondensation : Replace traditional reflux with microwave-assisted synthesis (80°C, 30 min) to reduce side-product formation .
- Catalyst screening : Use Pd/C or CuI for thiolation steps to enhance reaction efficiency (yield improvement from 39.5% to ~60% observed in analogs) .
- Flow chemistry : Implement continuous-flow systems for acetamide coupling to minimize decomposition and improve reproducibility .
Q. How should contradictory data in biological activity (e.g., variable IC50 values) be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature).
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
- Structural reanalysis : Compare X-ray/NMR data with inactive analogs to identify critical substituents (e.g., fluorine position on phenyl ring) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR)?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., adenosine A3 receptor’s hydrophobic pocket) .
- QSAR modeling : Train models on triazoloquinazoline datasets to predict bioactivity based on substituent electronegativity and steric parameters .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antimicrobial efficacy .
Q. How can the mechanism of action be elucidated for anticancer activity?
Methodological Answer:
- Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation studies in cancer cell lines (e.g., MCF-7, A549) .
- Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .
- Target deconvolution : Apply affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
Q. What strategies enhance selectivity for specific biological targets?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance kinase selectivity .
- Prodrug design : Mask the sulfanyl group with enzymatically cleavable protectors (e.g., esterase-sensitive moieties) to reduce off-target effects .
- Co-crystallization studies : Resolve target-compound complexes to guide rational design of selective analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
